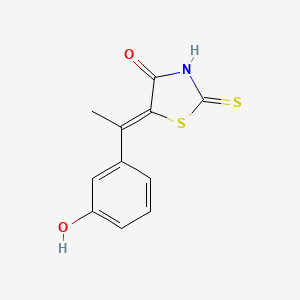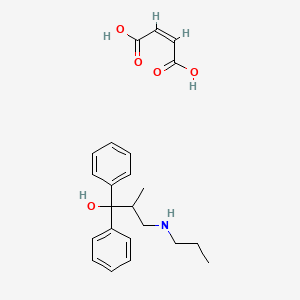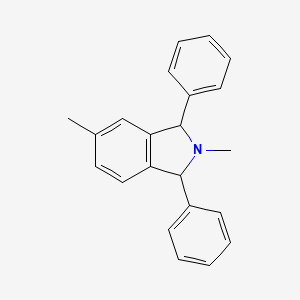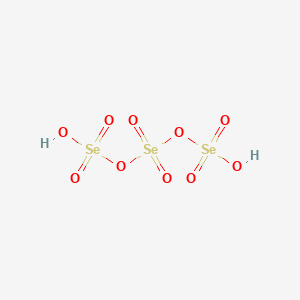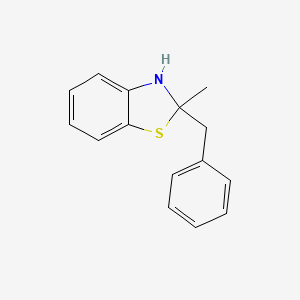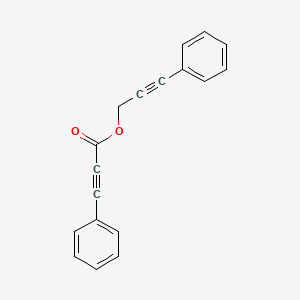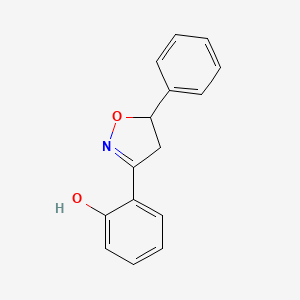
CID 16179507
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Identifier (CID) 16179507 is known as inositol 1,4,5-trisphosphate 3-kinase B. This compound is a kinase enzyme that plays a crucial role in the phosphorylation of inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate. It is significant in various cellular processes, including signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Inositol 1,4,5-trisphosphate 3-kinase B primarily undergoes phosphorylation reactions. It catalyzes the transfer of a phosphate group from adenosine triphosphate to inositol 1,4,5-trisphosphate, resulting in the formation of inositol 1,3,4,5-tetrakisphosphate.
Common Reagents and Conditions
The common reagents used in these reactions include adenosine triphosphate and magnesium ions, which act as cofactors. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.
Major Products Formed
The major product formed from the phosphorylation reaction catalyzed by inositol 1,4,5-trisphosphate 3-kinase B is inositol 1,3,4,5-tetrakisphosphate, which plays a role in various cellular signaling pathways.
Aplicaciones Científicas De Investigación
Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:
Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.
Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.
Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.
Mecanismo De Acción
Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Inositol 1,4,5-trisphosphate 3-kinase A
- Inositol 1,4,5-trisphosphate 3-kinase C
- Inositol 1,4,5-trisphosphate 5-kinase
Uniqueness
Inositol 1,4,5-trisphosphate 3-kinase B is unique due to its specific role in phosphorylating inositol 1,4,5-trisphosphate at the 3-position, leading to the formation of inositol 1,3,4,5-tetrakisphosphate. This specificity distinguishes it from other kinases that may phosphorylate different positions on the inositol ring or different substrates altogether.
Propiedades
Número CAS |
14616-37-6 |
|---|---|
Fórmula molecular |
HPS3 |
Peso molecular |
128.2 g/mol |
InChI |
InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4) |
Clave InChI |
IKLJCUKRRRJOSV-UHFFFAOYSA-N |
SMILES canónico |
P(=S)(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)

